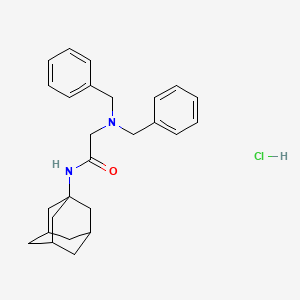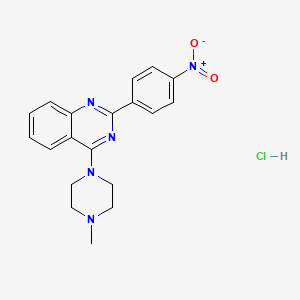
N~1~-1-adamantyl-N~2~,N~2~-dibenzylglycinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-1-adamantyl-N~2~,N~2~-dibenzylglycinamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
N~1~-1-adamantyl-N~2~,N~2~-dibenzylglycinamide hydrochloride has potential applications in various scientific research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its antiviral properties and has shown potential in inhibiting the replication of viruses such as HIV and hepatitis C virus.
Mécanisme D'action
The mechanism of action of N~1~-1-adamantyl-N~2~,N~2~-dibenzylglycinamide hydrochloride is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and replication. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N~1~-1-adamantyl-N~2~,N~2~-dibenzylglycinamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, it has been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-1-adamantyl-N~2~,N~2~-dibenzylglycinamide hydrochloride has several advantages and limitations for laboratory experiments. One of the advantages is its potential anticancer and antiviral properties, which make it a promising compound for further research in these fields. However, one of the limitations is its low solubility in water, which makes it difficult to use in certain laboratory experiments.
Orientations Futures
There are several future directions for research on N~1~-1-adamantyl-N~2~,N~2~-dibenzylglycinamide hydrochloride. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that are inhibited by this compound. Another direction is to explore its potential applications in other fields such as immunology and neurology. Furthermore, research can be conducted to improve the solubility of this compound in water to make it more feasible for use in laboratory experiments.
Conclusion:
N~1~-1-adamantyl-N~2~,N~2~-dibenzylglycinamide hydrochloride is a chemical compound that has potential applications in various scientific research fields. It has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Méthodes De Synthèse
N~1~-1-adamantyl-N~2~,N~2~-dibenzylglycinamide hydrochloride can be synthesized using various methods. One of the most commonly used methods involves the reaction of N-benzylglycine with adamantyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with benzyl bromide in the presence of a base to obtain N~1~-1-adamantyl-N~2~,N~2~-dibenzylglycinamide. This compound can be further converted to its hydrochloride salt by reacting it with hydrochloric acid.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-(dibenzylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O.ClH/c29-25(27-26-14-22-11-23(15-26)13-24(12-22)16-26)19-28(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21;/h1-10,22-24H,11-19H2,(H,27,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYRSLYEHDAZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN(CC4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(dibenzylamino)acetamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5205124.png)
![N-(1-methyl-4-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5205131.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5205139.png)
![N-[2-(allyloxy)benzyl]-2-methylaniline](/img/structure/B5205153.png)

![N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5205168.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)
